molecular formula C10H6ClNO3 B1359918 7-Chloro-4-hydroxyquinoline-3-carboxylic acid CAS No. 86-47-5

7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1359918
CAS No.: 86-47-5
M. Wt: 223.61 g/mol
InChI Key: SACLIBNEKWTDEG-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C({10})H({6})ClNO(_{3}) It is a derivative of quinoline, a heterocyclic aromatic organic compound

Scientific Research Applications

7-Chloro-4-hydroxyquinoline-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, particularly in the development of antimicrobial and anticancer agents.

    Material Science: Its derivatives are explored for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a tool in studying enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-Chloro-4-hydroxyquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular processes, such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response. Toxicity studies have highlighted the importance of dosage optimization to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to alterations in metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution and localization of this compound can influence its efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 4-hydroxyquinoline.

    Carboxylation: The carboxyl group is introduced at the 3-position through a carboxylation reaction, often using carbon dioxide (CO(_{2})) under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the chlorination and carboxylation reactions are carried out sequentially.

    Continuous Flow Systems: For higher efficiency and scalability, continuous flow systems can be employed, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO({3})) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})).

    Substitution: Nucleophiles like ammonia (NH({2}))(_{2})) under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thiol derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline-3-carboxylic acid: Lacks the chlorine atom at the 7-position.

    7-Chloroquinoline-3-carboxylic acid: Lacks the hydroxyl group at the 4-position.

    4-Hydroxy-7-methylquinoline-3-carboxylic acid: Has a methyl group instead of a chlorine atom at the 7-position.

Uniqueness

7-Chloro-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of both a chlorine atom at the 7-position and a hydroxyl group at the 4-position, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

7-chloro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACLIBNEKWTDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235332
Record name 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-
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Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-47-5
Record name 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
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Record name 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
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Record name 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-
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Record name 7-chloro-4-hydroxyquinoline-3-carboxylic acid
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Record name 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that CA included in β-cyclodextrin (CACD) did not show antioxidant activity against free-radical-induced hemolysis, unlike other tested derivatives. What could be a possible explanation for this observation?

A1: While the research [] does not delve into the specific reasons behind CACD's lack of activity, several hypotheses can be proposed. It is plausible that the inclusion complex formation between CA and β-cyclodextrin alters the molecule's overall structure and steric properties in a way that hinders its interaction with the free radicals involved in hemolysis. This could be due to:

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